cis-Tranylcypromine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976475 | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |
| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 61-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution Within Monoamine Oxidase Inhibitor Research
The story of cis-Tranylcypromine Hydrochloride is intrinsically linked to the broader history of MAOIs. The first generation of MAOIs emerged in the 1950s, revolutionizing the treatment of depression. nih.gov Tranylcypromine (B92988), synthesized in 1948 as an amphetamine analog, had its MAOI activity discovered in 1959. wikipedia.org This discovery was significant as tranylcypromine, unlike its predecessors such as iproniazid, was not a hydrazine (B178648) derivative, suggesting a potentially more favorable therapeutic profile. nih.govwikipedia.org
The initial clinical focus was on the trans-racemate of tranylcypromine, which was introduced in the United Kingdom in 1960 and approved in the United States in 1961. wikipedia.org However, research into the different stereoisomers of tranylcypromine began to uncover their distinct pharmacological effects. The synthesis of the stereoisomers of tranylcypromine was accomplished in 1962. thieme-connect.com Early studies in the 1980s began to differentiate the behavioral and neurochemical effects of the d- and l-isomers of trans-tranylcypromine, laying the groundwork for investigating the cis-isomer. thieme-connect.comnih.gov These initial investigations into the stereoisomers highlighted the potential for developing more targeted therapeutic agents by isolating specific isomers.
Unique Stereoisomeric Nature of Cis Tranylcypromine Hydrochloride Relative to the Trans Racemate
The key distinction of cis-Tranylcypromine Hydrochloride lies in its three-dimensional structure. Tranylcypromine (B92988) possesses two chiral centers on its cyclopropane (B1198618) ring, leading to the existence of stereoisomers. drugbank.com The terms "cis" and "trans" refer to the relative positions of the phenyl and amino groups on the cyclopropane ring. In the cis-isomer, these groups are on the same side of the ring, whereas in the trans-isomer, they are on opposite sides.
This seemingly subtle difference in spatial arrangement has significant implications for the molecule's interaction with biological targets, primarily the monoamine oxidase (MAO) enzymes. Research has shown that the different stereoisomers of tranylcypromine exhibit stereoselective effects on monoaminergic neurotransmission. thieme-connect.comnih.gov While much of the early research focused on the d- and l-enantiomers of the trans-isomer, the unique properties of the cis-isomer are an area of active investigation. The differential binding and inhibition of MAO-A and MAO-B by the cis and trans isomers are of particular interest to researchers. It has been suggested that the biphasic absorption observed with oral administration of tranylcypromine may be due to the different absorption rates of its stereoisomers, a hypothesis that requires further study to confirm. drugbank.comnih.gov
Table 1: Comparison of Tranylcypromine Stereoisomers
| Feature | cis-Tranylcypromine | trans-Tranylcypromine |
| Spatial Arrangement | Phenyl and amino groups on the same side of the cyclopropane ring. | Phenyl and amino groups on opposite sides of the cyclopropane ring. |
| Commercial Availability | Primarily a research compound. | The racemate is the active ingredient in the antidepressant drug Parnate. wikipedia.org |
| Research Focus | Understanding its unique pharmacological profile and potential as a research tool. | Extensive clinical research on its efficacy and safety as an antidepressant. nih.gov |
Overview of Current Research Trajectories for Cis Tranylcypromine Hydrochloride
Structural Basis of cis-Tranylcypromine Stereoisomerism
Tranylcypromine, chemically known as 2-phenylcyclopropylamine, possesses a rigid cyclopropane (B1198618) ring structure that gives rise to geometric isomerism. muni.cz The spatial arrangement of the phenyl and amino groups relative to the plane of the cyclopropane ring results in two distinct isomers: cis-tranylcypromine and trans-tranylcypromine. muni.czwikipedia.org
In the trans-isomer, the phenyl and amino groups are on opposite sides of the cyclopropane ring, while in the cis-isomer, they are on the same side. muni.cz This seemingly subtle difference in spatial orientation has profound implications for the molecule's interaction with biological targets. The trans-isomer is the pharmacologically active form and is a racemic mixture of two enantiomers: (+)-trans-2-phenylcyclopropylamine and (-)-trans-2-phenylcyclopropylamine. drugbank.comwikipedia.org The cis-isomer, on the other hand, is considered to be nearly inactive as a monoamine oxidase inhibitor. muni.cz
The distinct three-dimensional structures of the cis and trans isomers lead to different physicochemical properties and, consequently, different pharmacological activities. muni.cz The distance between the crucial functional groups in each isomer dictates how well they can bind to and interact with their target enzymes and receptors. muni.cz
Differential Monoamine Oxidase Inhibition by Tranylcypromine Enantiomers
The two enantiomers of trans-tranylcypromine, (+)-tranylcypromine and (-)-tranylcypromine, exhibit significant differences in their ability to inhibit the two major isoforms of monoamine oxidase: MAO-A and MAO-B. nih.govcriver.com These enzymes are responsible for the breakdown of key neurotransmitters in the brain. drugbank.compatsnap.com
In Vivo and In Vitro Inhibition of MAO-A and MAO-B by Specific Enantiomers
In vitro studies using rat brain preparations have demonstrated the stereoselective inhibition of MAO by tranylcypromine enantiomers. researchgate.net These studies have consistently shown that (+)-tranylcypromine is a more potent inhibitor of MAO-A, the enzyme primarily responsible for metabolizing serotonin (B10506) and norepinephrine (B1679862). nih.govmdpi.com Conversely, (-)-tranylcypromine is a more potent inhibitor of MAO-B, which preferentially metabolizes phenylethylamine and dopamine (B1211576). drugbank.comresearchgate.net
In vivo studies in rats have corroborated these findings. The administration of the d-isomer (or (+)-isomer) has been shown to primarily influence tryptaminergic neurotransmission, consistent with MAO-A inhibition. nih.gov In contrast, the l-isomer (or (-)-isomer) predominantly affects catecholaminergic neurotransmission, which aligns with its stronger inhibition of MAO-B. nih.gov Research has shown that both MAO-A and MAO-B are involved in the metabolism of dopamine in vivo, and significant inhibition of both forms is necessary to achieve a substantial increase in dopamine functional activity. researchgate.net
Kinetic Parameters and Potency Differences for (+)- and (-)-Tranylcypromine
The differential inhibitory effects of the tranylcypromine enantiomers are reflected in their kinetic parameters. Studies have sought to determine these parameters to better understand the mechanism of inhibition. One study found that (E)-(+)-2-phenylcyclopropylamine inhibits MAO through a bimolecular reaction mechanism with a KI of 2.0 X 10^6 M-1min-1. yakhak.org In contrast, the (-)-enantiomer's inhibition of MAO was best described by a suicide inhibition model, with a measured kinact of 0.457min-1 and a KI of 5.4μM. yakhak.org
The potency of each enantiomer against the MAO isoforms has been quantified using IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition. Tranylcypromine is an irreversible and nonselective inhibitor of both MAO-A and MAO-B. patsnap.comresearchgate.netcaymanchem.com In vitro studies have reported IC50 values for tranylcypromine against MAO-A and MAO-B to be 2.3 µM and 0.95 µM, respectively. caymanchem.com
Stereoselective Effects on Central Neurotransmitter Systems
The differential inhibition of MAO-A and MAO-B by the enantiomers of tranylcypromine leads to distinct effects on the levels and activity of various neurotransmitters in the brain. nih.gov
Modulation of Neurotransmitter Levels in Brain Regions: Serotonin (5-HT), Norepinephrine (NA), Dopamine (DA), and Trace Amines
By inhibiting MAO, tranylcypromine leads to an increase in the synaptic concentrations of monoamine neurotransmitters. drugbank.compatsnap.com The (+)-isomer, with its preferential inhibition of MAO-A, is expected to have a more pronounced effect on increasing the levels of serotonin and norepinephrine. nih.govnih.gov The (-)-isomer, being a more potent inhibitor of MAO-B, is thought to have a greater impact on dopamine and trace amine levels, such as phenylethylamine. drugbank.comresearchgate.netnih.gov
Studies in rats have shown that doses of tranylcypromine greater than 2.5 mg/kg lead to complete inhibition of MAO activity against serotonin, dopamine, and phenylethylamine, resulting in an increase in brain serotonin levels. researchgate.net The inhibition of MAO is believed to increase the free concentrations of serotonin and norepinephrine, which is thought to be the basis of its antidepressant effects. drugbank.com
Stereoisomer-Specific Influences on Neurotransmitter Uptake and Release Mechanisms (NA, DA, 5-HT)
Beyond their effects on MAO, the enantiomers of tranylcypromine also exhibit stereoselective actions on the uptake and release of monoamine neurotransmitters. In vitro studies using rat synaptosomes have revealed these differences. researchgate.netnih.gov
Predominance of Tryptaminergic Versus Catecholaminergic Neurotransmission by Specific Enantiomers
Biochemical and pharmacological investigations have revealed that the d-isomer of tranylcypromine predominantly affects tryptaminergic neurotransmission. nih.gov Conversely, the l-isomer has a more pronounced impact on catecholaminergic systems. nih.gov This stereoselectivity is not only due to their MAO-inhibiting properties but also their differential effects on the reuptake of neurotransmitters like norepinephrine and serotonin. researchgate.netpsychiatryonline.org At higher concentrations, tranylcypromine also functions as a norepinephrine reuptake inhibitor. researchgate.netpsychiatryonline.org
The differential neurochemical actions of the tranylcypromine stereoisomers are summarized below:
d-Tranylcypromine: Primarily enhances tryptaminergic neurotransmission. nih.gov
l-Tranylcypromine: Primarily enhances catecholaminergic neurotransmission. nih.gov
These distinct neurochemical profiles are foundational to understanding the varied behavioral and physiological responses elicited by each enantiomer in preclinical models.
Stereoselective Interactions with Other Receptor Systems
Beyond their well-established role as MAO inhibitors, the stereoisomers of tranylcypromine and their analogs engage in stereoselective interactions with other receptor systems, notably G-protein coupled receptors (GPCRs).
Dopamine D3 Receptor Antagonism by cis-Tranylcypromine Substituted Analogs
Recent medicinal chemistry efforts have explored analogs of tranylcypromine as potential ligands for dopamine receptors. Racemic tranylcypromine itself displays a weak affinity for the rat dopamine D3 receptor, with a Ki value of 12.8 μM, and exhibits a four-fold selectivity over the D2 receptor. acs.orgnih.gov This modest interaction has served as a starting point for the development of more potent and selective D3 receptor antagonists. acs.orgnih.gov
Through the synthesis of cis-hydroxycyclobutylnaphthamides substituted with tranylcypromine, researchers have developed potent and highly selective dopamine D3 receptor antagonists. acs.orgnih.govnih.gov One such analog, (1R,2S)-11 (also known as CJ-1882), demonstrates a Ki of 2.7 nM for the rat D3 receptor and 2.8 nM for the human D3 receptor. acs.orgnih.govnih.gov This compound shows remarkable selectivity, being over 10,000-fold more selective for the rat D3 receptor than the rat D2 receptor and 223-fold more selective for the human D3 receptor over the human D2 receptor. acs.orgnih.govnih.gov Functional assays have confirmed that (1R,2S)-11 acts as a potent and competitive antagonist at the human D3 receptor. acs.orgnih.govnih.gov
Exploration of Other G-Protein Coupled Receptor Interactions by Tranylcypromine Stereoisomers
The interaction of tranylcypromine and its analogs extends to other G-protein coupled receptors (GPCRs), although this is a less explored area compared to their MAO and dopamine receptor interactions. The development of bitopic ligands, which can interact with both the primary binding site and a secondary, allosteric site on a receptor, has opened new avenues for investigating the GPCR pharmacology of tranylcypromine-based compounds. nih.govupenn.edu
For instance, some novel D3 receptor antagonists derived from tranylcypromine have been screened against a panel of other GPCRs. nih.govdntb.gov.ua These studies have shown that while some analogs can achieve high selectivity for the D3 receptor, they may also exhibit moderate affinity for other receptors, such as the 5-HT3 receptor. dntb.gov.ua The phenomenon of GPCRs forming heteromers, where two or more different GPCRs assemble into a functional complex, adds another layer of complexity to the potential interactions of tranylcypromine stereoisomers. nih.gov These heteromers can have unique pharmacological properties distinct from their individual receptor components. nih.gov Further research is needed to systematically characterize the binding profiles of tranylcypromine enantiomers across a wider range of GPCRs and to understand the functional consequences of these interactions.
Behavioral and Neurophysiological Correlates of Stereoselectivity in Preclinical Models
The stereoselective neurochemical effects of tranylcypromine enantiomers translate into distinct behavioral and neurophysiological outcomes in preclinical animal models. nih.gov
Differential Effects on Locomotor Activity and Aggressive Behaviors
In studies involving rats, the stereoisomers of tranylcypromine have been shown to have contrasting effects on motor activity and aggression. nih.gov The l-isomer is associated with an increase in both vertical and horizontal locomotor activity. nih.gov Furthermore, the l-isomer has been observed to induce aggressive behavior in these models. nih.gov In contrast, the d-isomer's effects on these behaviors are less pronounced or different in nature. nih.gov Non-selective MAO inhibitors have been noted in other studies to have acute anti-aggressive effects, but typically at doses that also cause sedation. nih.gov
Stereoisomer-Specific Modulation of Hindlimb Reflexes and Stereotypic Behaviors
The differential modulation of the central nervous system by the tranylcypromine enantiomers is further exemplified by their effects on reflexes and stereotypic behaviors. The d-isomer, with its predominant action on the tryptaminergic system, enhances the extensor hindlimb reflex in spinal rats. nih.govnih.gov This effect is considered to be a result of both direct and indirect actions on tryptaminergic neurotransmission. nih.gov Additionally, the d-isomer is responsible for producing stereotypic behaviors, such as head twitches. nih.gov The l-isomer, on the other hand, does not significantly influence hindlimb reflexes or produce these specific stereotypic behaviors. nih.gov
Alteration of Reserpine-Induced Behavioral Syndromes by Tranylcypromine Stereoisomers
Following a comprehensive review of scientific literature, specific research detailing the effects of This compound on behavioral syndromes induced by reserpine (B192253) is not available. The existing body of research on the stereoselective pharmacodynamics of tranylcypromine in this context has concentrated almost exclusively on the trans-isomers, namely (+)-trans-tranylcypromine and (-)-trans-tranylcypromine.
Reserpine, an alkaloid, is known to deplete monoamines such as serotonin and norepinephrine from central and peripheral nerve terminals. This depletion leads to a distinct behavioral syndrome in animal models, which often includes hypoactivity (decreased locomotor activity), ptosis (drooping of the eyelids), and hypothermia (a reduction in body temperature). The reversal or alteration of these reserpine-induced effects is a classic method for evaluating the in vivo activity of potential antidepressant compounds, particularly monoamine oxidase inhibitors (MAOIs).
Studies on the trans-isomers of tranylcypromine have demonstrated marked stereoselectivity in their ability to counteract reserpine's effects. Research in reserpinized rats has shown that the (+)-trans-isomer of tranylcypromine dose-dependently increases locomotor activity, and at higher doses, can produce activation, stereotyped behaviors, and hyperstimulation. drugbank.com In contrast, the (-)-trans-isomer was found to have no significant or reliable influence on the hypoactive behavior of reserpinized rats. drugbank.com
This stereoselective action is further highlighted in reviews which conclude that the d-isomer (the (+)-trans-isomer) alters the effects of reserpine on motor activity, whereas the l-isomer (the (-)-trans-isomer) fails to influence these specific reserpine-induced behaviors. nih.gov The differential effects are thought to be linked to their varying influences on monoaminergic neurotransmission, with the d-isomer primarily affecting tryptaminergic systems and the l-isomer acting more on catecholaminergic pathways. nih.gov
Given the absence of data for the cis-isomer, a direct comparison of its pharmacological profile in this model is not possible. The unique three-dimensional structure of this compound relative to its trans-counterparts would theoretically result in a different interaction with monoamine oxidase and other biological targets, leading to a distinct profile of activity. However, without dedicated studies, any discussion of its potential to alter reserpine-induced behavioral syndromes remains speculative.
Research Findings on Tranylcypromine Isomers and Reserpine
While no data exists for the cis-isomer, the table below summarizes the documented effects of the trans-isomers on reserpine-induced behavioral syndromes in rats.
| Stereoisomer | Effect on Reserpine-Induced Hypoactivity | Other Behavioral Effects in Reserpinized Rats |
| (+)-trans-Tranylcypromine | Dose-dependent increase in locomotor activity drugbank.com | Activation, stereotypy, hyperstimulation drugbank.com |
| (-)-trans-Tranylcypromine | No reliable influence drugbank.com | No significant behavioral changes noted drugbank.com |
This table clearly illustrates the stereoselective nature of the interaction between the trans-isomers of tranylcypromine and the behavioral effects of reserpine. The lack of corresponding data for This compound represents a significant gap in the understanding of its pharmacological properties.
Irreversible Monoamine Oxidase Inhibition
This compound is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govmedchemexpress.com This inhibition leads to an increase in the synaptic levels of key neurotransmitters, including serotonin, norepinephrine, and dopamine. researchgate.netnih.gov The mechanism of this inhibition is complex, involving initial reversible binding followed by the formation of a permanent, covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov
The irreversible inhibition of MAO by cis-tranylcypromine is a classic example of mechanism-based inactivation, also known as "suicide inhibition". In this process, the enzyme recognizes cis-tranylcypromine as a substrate and initiates its catalytic cycle. However, instead of being broken down and released, a reactive intermediate is generated from the cis-tranylcypromine molecule. This intermediate then forms a stable, covalent adduct with the FAD cofactor, specifically at the N5 or C4a position of the flavin ring. nih.gov This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates. nih.govnih.gov Spectral analyses during the inactivation of MAO-A by cyclopropylamine (B47189) derivatives show changes consistent with flavin modification, including a decrease in absorbance at 456 nm and an increase at 400 nm. nih.gov
cis-Tranylcypromine inhibits both MAO-A and MAO-B. nih.gov The initial reversible binding, characterized by the inhibition constant (Ki), and the subsequent rate of irreversible inactivation (kinact) differ between the two isoenzymes. While some studies suggest that the reversible inhibition of MAO-A and MAO-B by tranylcypromine is approximately equal, others report IC₅₀ values indicating a slight preference for MAO-B. nih.govmedchemexpress.comcaymanchem.com The specificity constant (kinact/KI) for MAO-B inactivation by tranylcypromine is 0.24 min−1·μM−1. nih.gov The (+)-enantiomer of tranylcypromine is noted to be a more potent inhibitor of MAO in vitro. nih.govyakhak.org
Interactive Table: In Vitro Inhibitory Activity of Tranylcypromine
| Target | IC₅₀ (μM) | Kᵢ (μM) |
| MAO-A | 2.3 medchemexpress.comcaymanchem.com | 101.9 medchemexpress.com |
| MAO-B | 0.95 medchemexpress.comcaymanchem.com | 16 medchemexpress.com |
This table displays the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of tranylcypromine for MAO-A and MAO-B, providing a quantitative measure of its inhibitory potency.
The cyclopropyl (B3062369) ring of cis-tranylcypromine is critical to its mechanism of MAO inhibition. This strained three-membered ring is key to the formation of the reactive intermediate that covalently modifies the FAD cofactor. nih.gov The specific stereochemistry of the cyclopropylamine, with the cis relationship between the phenyl and amino groups, influences its interaction with the active site of the MAO enzymes. nih.gov While the trans isomer is a more potent inhibitor, the cis isomer still demonstrates significant, irreversible inhibition of both MAO-A and MAO-B. nih.gov The hydrophobic nature of the active sites in both MAO-A and MAO-B accommodates the phenyl group of the inhibitor. nih.gov
Neurotransmitter Transporter Modulation
In addition to its primary action as a MAO inhibitor, cis-tranylcypromine also modulates the function of neurotransmitter transporters.
Serotonin Reuptake Inhibition Profile
While the primary mechanism of action for tranylcypromine is the inhibition of monoamine oxidases, research has also investigated its effects on neurotransmitter reuptake. Specifically, studies have explored the structure-activity relationships of related compounds. For instance, a series of cis-1-amino-4-(substituted-aryl)tetralins have been identified as potent and selective inhibitors of serotonin (5-HT) uptake in vitro. nih.gov These compounds are noted to be pharmacologically distinct from their trans isomers, which exhibit potent blockade of both dopamine and norepinephrine reuptake. nih.gov This highlights the stereospecificity of action, with the inhibitory activity on serotonin uptake being restricted to the cis-(1S,4S) enantiomers. nih.gov
Histone Lysine (B10760008) Demethylase 1 (LSD1/KDM1A) Inhibition
This compound is a derivative of tranylcypromine, a compound that has been identified as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. tocris.comnih.gov LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). nih.govnih.gov The regulation of histone methylation by LSD1 is critical in controlling gene expression, and its dysregulation has been implicated in the development and progression of various cancers. nih.govnih.gov
The inhibitory action of tranylcypromine and its derivatives on LSD1 is mechanism-based and involves the formation of a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. nih.govacs.org This mechanism is similar to how it inhibits monoamine oxidases. nih.gov Crystallographic studies have confirmed the formation of a covalent adduct between tranylcypromine and the FAD cofactor within the active site of LSD1. nih.gov This irreversible binding inactivates the enzyme, preventing it from carrying out its demethylase function. nih.govacs.org The cyclopropylamine structure is key to this covalent modification. researchgate.net
Tranylcypromine itself exhibits inhibitory activity against both LSD1 and monoamine oxidases (MAO-A and MAO-B). medchemexpress.com However, there is a notable difference in potency. Research has shown that tranylcypromine hydrochloride is a more potent inhibitor of MAO-A and MAO-B compared to LSD1. medchemexpress.com This has prompted the development of tranylcypromine derivatives with improved selectivity for LSD1. By modifying the tranylcypromine scaffold, researchers have successfully created analogs that exhibit enhanced inhibitory activity against LSD1 while having weaker effects on MAOs. researchgate.net For example, introducing specific substitutions on the phenyl ring of trans-2-phenylcyclopropylamine has led to compounds with submicromolar inhibitory activity against LSD1 and improved selectivity over both MAO-A and MAO-B. researchgate.net
Table 1: Inhibitory Potency of Tranylcypromine Hydrochloride
| Enzyme | IC50 (μM) | Ki (μM) |
| LSD1 | 20.7 | 242.7 |
| MAO-A | 2.3 | 101.9 |
| MAO-B | 0.95 | 16 |
This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for tranylcypromine hydrochloride against LSD1, MAO-A, and MAO-B, demonstrating its comparative potency. Data sourced from medchemexpress.com.
Interactions with Other Enzymes and Proteins
Beyond its primary targets, the interactions of tranylcypromine with other enzyme systems have been investigated to understand its broader pharmacological profile.
In vitro studies have demonstrated that tranylcypromine can inhibit certain cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, it has been shown to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.govnih.gov While these inhibitory effects have been documented, they are generally not considered to be clinically significant at typical therapeutic doses. nih.govnih.gov However, it is suggested that in specific situations, such as with high-dose therapy or in individuals who are poor metabolizers of CYP2C19 substrates, clinically relevant interactions could potentially occur. nih.gov Tranylcypromine is also known to be a potent and selective inhibitor of CYP2A6. researchgate.net
Table 2: Inhibition of Cytochrome P450 Isoforms by Tranylcypromine
| Enzyme | Inhibition Type | Ki (μM) |
| CYP2C19 | Competitive | 32 |
| CYP2C9 | Noncompetitive | 56 |
| CYP2D6 | Competitive | 367 |
This table summarizes the type of inhibition and the inhibitor constant (Ki) of tranylcypromine for various cytochrome P450 isoforms. Data sourced from nih.govnih.gov.
Tranylcypromine has been examined for its inhibitory effects on copper-containing amine oxidases from various sources. nih.gov These enzymes catalyze the oxidation of primary amines to aldehydes. ebi.ac.uk Studies have shown that tranylcypromine can inhibit certain copper-containing amine oxidases, such as bovine plasma amine oxidase (BPAO) and equine plasma amine oxidase (EPAO). nih.gov The inhibition of BPAO was found to be completely reversible. nih.gov Interestingly, human kidney diamine oxidase (HKAO) was not significantly inhibited by tranylcypromine. nih.gov The varying effects on different amine oxidases suggest that structural differences in the active sites of these enzymes influence their reactivity with tranylcypromine. nih.gov
Computational and Structural Biology Insights into Molecular Binding
Computational and structural biology methods provide powerful tools to understand the molecular interactions between this compound and its primary target, monoamine oxidase (MAO). These approaches offer a detailed view of the binding process at an atomic level, complementing experimental findings.
Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes
Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the binding of inhibitors to enzymes like MAO. nih.govchemrxiv.org While the bulk of research focuses on the clinically used trans-isomer of tranylcypromine, the principles of these computational methods are directly applicable to understanding the binding of the cis-isomer. wikipedia.orgnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein to form a stable complex. ajchem-b.com For tranylcypromine, these simulations place the molecule within the active site of MAO-A or MAO-B. The process involves preparing the 3D structures of the ligand (cis-tranylcypromine) and the receptor (MAO) and then using a scoring function to estimate the binding affinity for various poses. ajchem-b.comcuestionesdefisioterapia.com Key interactions typically involve the enzyme's flavin adenine dinucleotide (FAD) cofactor and surrounding amino acid residues. ajchem-b.com
Following docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of the inhibitor-enzyme complex over time, providing insights into its stability. nih.govchemrxiv.org An MD simulation for a ligand-MAO-B complex, for instance, might be run for several hundred nanoseconds to observe how the binding conformation evolves and to confirm the stability of the interactions predicted by docking. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is maintained. mdpi.com
| Parameter | Description | Exemplary Value |
|---|---|---|
| Binding Energy (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger binding. | -7.5 |
| Interacting Residues | Key amino acids in the MAO-B active site that form bonds or have close contacts with the inhibitor. | Tyr435, Tyr398, Gln206, Ile199 |
| Interaction Types | Types of non-covalent interactions stabilizing the complex. | Hydrophobic interactions, π-π stacking with aromatic residues. |
| Predicted Inhibitory Constant (Ki) | A calculated measure of inhibitor potency based on binding energy. | Micromolar (µM) range |
Analysis of MAO B Entrance Cavity Changes upon Tranylcypromine Modification
The active site of human MAO-B is characterized by a bipartite cavity structure, consisting of an "entrance cavity" and a deeper "substrate cavity" where the FAD cofactor resides. nih.gov The total volume of this active site is approximately 700 ų. nih.gov The conformation of certain residues, particularly Ile199, acts as a gate between these two cavities.
Upon binding of an inhibitor like tranylcypromine, the structure of the MAO-B active site undergoes significant conformational changes. nih.gov When tranylcypromine forms a covalent adduct with the FAD cofactor, it modifies the local environment. nih.gov This modification can alter the position of key residues. For example, the binding of tranylcypromine forces the side chain of the Ile199 residue into a "closed" conformation, which restricts access to the deeper substrate cavity. nih.gov
Molecular dynamics simulations have revealed that the modification of MAO-B by tranylcypromine renders the entrance cavity both smaller and less flexible. uiuc.edu This structural change is significant because it can affect the binding of other molecules. For instance, the reduced size and flexibility of the entrance cavity in the tranylcypromine-modified enzyme have been shown to increase the binding affinity for certain imidazoline (B1206853) ligands. uiuc.edu This highlights that the inhibitor not only blocks the active site but also allosterically reshapes the entrance pathway, which can have further pharmacological implications.
| MAO-B State | Entrance Cavity Volume (Approx. ų) | Substrate Cavity Volume (Approx. ų) | Ile199 "Gate" Conformation | Cavity Flexibility |
|---|---|---|---|---|
| Apo (Unbound) | 290 | 490 | Open/Flexible | High |
| Tranylcypromine-Modified | Reduced | Occupied/Inaccessible | Closed | Reduced uiuc.edu |
Neurobiological Effects and Systems Level Impact of Cis Tranylcypromine Hydrochloride
Regulation of Central Nervous System Monoamine Homeostasis
Cis-Tranylcypromine Hydrochloride's primary mechanism of action is the irreversible, non-selective inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. wikipedia.orgdrugbank.com MAO exists in two isoforms, MAO-A and MAO-B, both of which are inhibited by tranylcypromine (B92988). psu.edu MAO-A primarily metabolizes serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), while MAO-B acts on phenylethylamine, norepinephrine, and dopamine. wikipedia.orgdrugbank.com
By irreversibly binding to and inhibiting both MAO-A and MAO-B, this compound effectively increases the synaptic availability of several key neurotransmitters. wikipedia.orgnih.gov This leads to a significant elevation in the brain concentrations of serotonin (5-hydroxytryptamine or 5-HT), norepinephrine (noradrenaline), and dopamine. nih.govnih.gov Studies in rats have demonstrated that tranylcypromine administration leads to significant increases in 5-HT across all brain areas studied, with more varied, dose-dependent effects on dopamine and norepinephrine concentrations in different brain regions. nih.gov This fundamental action of altering monoamine levels is thought to be central to its therapeutic effects. wikipedia.org The inhibition of MAO results in an accumulation of these neurotransmitters within the presynaptic neuron, leading to enhanced neurotransmission upon synaptic firing. wikipedia.orgdrugbank.com
The inhibitory potency of tranylcypromine hydrochloride has been quantified in various studies, as detailed in the table below.
| Enzyme/Target | Measurement Type | Value (µM) |
| Monoamine Oxidase A (MAO-A) | IC50 | 2.3 nih.gov |
| Monoamine Oxidase B (MAO-B) | IC50 | 0.95 nih.gov |
| Lysine-Specific Demethylase 1 (LSD1) | IC50 | 20.7 nih.gov |
| Monoamine Oxidase A (MAO-A) | Ki | 101.9 nih.gov |
| Monoamine Oxidase B (MAO-B) | Ki | 16 nih.gov |
| Lysine-Specific Demethylase 1 (LSD1) | Ki | 242.7 nih.gov |
| Cytochrome P450 2C19 (CYP2C19) | Ki | 32 nih.gov |
| Cytochrome P450 2C9 (CYP2C9) | Ki | 56 nih.gov |
| Cytochrome P450 2D6 (CYP2D6) | Ki | 367 nih.gov |
| Dopamine D3 Receptor (rat) | Ki | 12.8 nih.gov |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Induction of Neuroplasticity and Neurotrophic Factor Expression
The elevation of monoamine levels initiates a cascade of downstream effects that promote neuroplasticity, the brain's ability to reorganize itself by forming new neural connections.
A key element in the neuroplastic changes induced by cis-tranylcypromine is the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). Chronic administration of tranylcypromine has been shown to significantly increase the expression of BDNF in the frontal cortex of rats. nih.gov The sustained increase in synaptic monoamines, such as serotonin and norepinephrine, is believed to trigger intracellular signaling cascades that lead to this upregulation of neurotrophic factors. nih.gov BDNF plays a critical role in promoting the survival, differentiation, and growth of neurons. nih.gov
While the link to BDNF is established, the effect on the cAMP response element-binding protein (CREB) is less direct. One study found that while chronic tranylcypromine treatment increased BDNF, it did not produce significant changes in the expression of CREB or its phosphorylated, active form (p-CREB). nih.gov However, CREB is a well-known transcription factor involved in mediating the effects of BDNF, suggesting a complex interplay that may be region- or time-dependent. nih.gov
The increase in BDNF is fundamentally linked to the structural remodeling of neurons, which is the cellular basis of synaptic plasticity. nih.gov Dendritic spines, the small protrusions on dendrites that receive the majority of excitatory synaptic inputs, are highly dynamic structures. nih.govalexkwanlab.org Their density and morphology are critical for learning and memory. nih.gov Stress and depression are often associated with a reduction in the density and function of these spines in brain regions like the prefrontal cortex and hippocampus. nih.gov
Antidepressant-induced increases in BDNF are known to promote the growth and maintenance of dendritic spines and support the formation of new synapses (synaptogenesis). nih.gov While direct imaging studies on cis-tranylcypromine's effect on spine morphology are limited, its established role in elevating monoamines and subsequently BDNF provides a strong mechanistic link to the enhancement of synaptic plasticity and the reversal of stress-induced deficits in neuronal structure. nih.govnih.gov
Modulation of Stress Axis Function: Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
This compound can modulate the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system. Research indicates that the neuroplastic changes prompted by the drug translate to a reduced stress response. nih.gov Specifically, chronic treatment with tranylcypromine has been found to attenuate stress-induced increases in the synthesis of corticotropin-releasing factor (CRF) heteronuclear RNA in the paraventricular nucleus (PVN) of the hypothalamus. psu.edu CRF is the principal hormone that initiates the HPA axis cascade in response to stress. psu.edumdpi.com By diminishing the sensitivity of these CRF neurons to stress, tranylcypromine can dampen the initial trigger of the HPA axis. psu.edunih.gov
However, the downstream effects on other HPA axis hormones appear less consistent. One study found that despite the attenuation of CRF hnRNA, four-week tranylcypromine treatment did not alter basal or stress-stimulated levels of adrenocorticotropic hormone (ACTH) or corticosterone. psu.edu This suggests a nuanced regulation focused at the hypothalamic level rather than a wholesale suppression of the entire axis. It is also noted that monoamine oxidase inhibitors (MAOIs) are often effective in atypical depression, a condition sometimes associated with decreased HPA axis activity, pointing to a complex relationship between this class of drugs and stress system regulation. nih.gov
Influence on Neuroinflammation Pathways
Beyond its effects on neurotransmitters, this compound exerts significant influence over neuroinflammatory processes, largely through its primary action as an MAO inhibitor. Monoamine oxidase itself has been implicated in neuroinflammation. psu.edumdpi.com
In animal models, tranylcypromine has been shown to suppress neuroinflammatory responses induced by agents like lipopolysaccharide (LPS) and amyloid-beta (Aβ). psu.edumdpi.com Specifically, treatment with tranylcypromine can decrease the activation of microglia, the primary immune cells of the brain. psu.edu This is accompanied by a reduction in the expression of proinflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as the enzyme cyclooxygenase-2 (COX-2). psu.edunih.gov The mechanism for this anti-inflammatory effect involves the inhibition of key signaling pathways. Studies show that tranylcypromine can modulate the Toll-like receptor 4 (TLR4) pathway, inhibiting downstream signaling through ERK and STAT3 to suppress the production of these inflammatory mediators in microglial cells. psu.edumdpi.com
Effects on GABAergic Neurotransmission and Excitatory/Inhibitory Balance
The influence of this compound on the primary inhibitory neurotransmitter system, the gamma-aminobutyric acid (GABA) system, appears to be limited and indirect. The balance between excitatory (primarily glutamate) and inhibitory (primarily GABA) neurotransmission is crucial for stable brain function. nih.govnih.gov
Unlike some other hydrazine-based MAOIs such as phenelzine, which inhibit the enzyme GABA-transaminase and thereby increase brain GABA levels, tranylcypromine does not appear to share this property. wikipedia.orgnih.gov Long-term administration of tranylcypromine in rats did not result in an inhibition of GABA-transaminase or an elevation of GABA concentrations in the frontal cortex. nih.gov Furthermore, pretreatment with tranylcypromine can actually reverse the GABA-elevating effects of phenelzine, suggesting it does not directly promote GABA accumulation. nih.gov
Role in Oxidative Stress Regulation within Neural Tissues
Tranylcypromine hydrochloride's primary mechanism of action, the inhibition of monoamine oxidase (MAO), is intrinsically linked to the regulation of oxidative stress in neural tissues. nih.gov MAO enzymes, particularly MAO-A and MAO-B, are significant sources of reactive oxygen species (ROS) in the brain. nih.govnih.gov The enzymatic breakdown of monoamine neurotransmitters by MAO produces hydrogen peroxide as a byproduct, which can contribute to oxidative stress and subsequent neuronal damage. nih.gov By inhibiting MAO, tranylcypromine reduces the catabolism of neurotransmitters like dopamine, which in turn decreases the production of these harmful byproducts. nih.govmdpi.com
Recent studies have begun to increasingly recognize the neuroprotective effects of MAO inhibitors, including tranylcypromine, which are attributed to the reduction of oxidative stress. nih.gov This neuroprotection is a key area of investigation, particularly in the context of neurodegenerative diseases where oxidative stress is a known contributing factor. nih.gov
Research on various MAO inhibitors has demonstrated their capacity to mitigate the effects of oxidative stress. For instance, in animal models of cerebral ischemia, the MAO-B inhibitor deprenyl (B1670267) has been shown to protect brain tissue against oxidative damage. nih.gov These studies have observed a decrease in markers of lipid peroxidation and an enhancement of the brain's natural antioxidant defense systems. nih.govnih.gov
A 2024 study on the effects of tranylcypromine hydrochloride (TCP) in a mouse model of alkali burn-induced corneal neovascularization also highlighted its role in combating oxidative stress. While not neural tissue, the findings are relevant as they demonstrate TCP's ability to reverse the increase in ROS levels and the reduction of antioxidative stress indicators. Specifically, TCP injection led to a decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation, and an increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).
The following tables summarize findings from studies on MAO inhibitors and their impact on markers of oxidative stress.
Table 1: Effect of the MAO-B Inhibitor Deprenyl on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia
| Biomarker | Effect of Ischemia/Reperfusion | Effect of Deprenyl Treatment | Reference |
| Lactate Dehydrogenase (LDH) Activity | Increased | Decreased | nih.gov |
| Malondialdehyde (MDA) Content | Increased | Decreased | nih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | Normalized | nih.gov |
| Catalase (CAT) Activity | Decreased | Increased to normal | nih.gov |
Table 2: Effect of MAO Inhibitors on Oxidative Stress Markers in Aging Rat Brains
| Biomarker | Change with Age | Effect of Deprenyl Treatment | Effect of Pargyline Treatment | Reference |
| MAO Activity | Significantly Increased | Significantly Decreased | Significantly Decreased | nih.gov |
| Lipid Peroxidation Products (LPP) | Insignificant Increase | - | - | nih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | Significant Increase | - | nih.gov |
| Catalase (CAT) Activity | Decreased | - | - | nih.gov |
| Conjugated Diene Levels | - | Significant Decrease | Significant Decrease | nih.gov |
Table 3: Effect of Tranylcypromine Hydrochloride (TCP) on Oxidative Stress Markers in a Mouse Model of Corneal Alkali Burn
| Biomarker | Effect of Alkali Burn | Effect of TCP Injection | Reference |
| Reactive Oxygen Species (ROS) | Increased | Reversed | |
| Malondialdehyde (MDA) | Increased | Reversed | |
| Superoxide Dismutase (SOD) | Reduced | Reversed | |
| Glutathione (GSH) | Reduced | Reversed |
In addition to its direct effects on ROS production via MAO inhibition, tranylcypromine has been noted to have neuroprotective effects against amyloid-beta induced neuronal cell death and to reduce neuroinflammatory responses. Neuroinflammation is closely linked with oxidative stress, with each process capable of exacerbating the other. Therefore, the anti-inflammatory properties of tranylcypromine may also contribute to its ability to regulate oxidative stress in neural tissues.
Furthermore, research into the impact of hydroxyl radicals on MAO activity has revealed that the generation of these highly reactive species can irreversibly inhibit both MAO-A and MAO-B. nih.gov This suggests a feedback mechanism where excessive oxidative stress can downregulate a key enzymatic source of that stress. nih.gov
Pharmacokinetic and Metabolic Research of Tranylcypromine
Absorption Characteristics and Inter-individual Variability
Tranylcypromine (B92988) is readily absorbed from the gastrointestinal tract after oral administration. psychdb.com Peak plasma concentrations are typically reached within 1 to 2 hours. wikipedia.org However, significant inter-individual variability in absorption has been observed. drugbank.com In some individuals, a biphasic absorption pattern occurs, with an initial peak at approximately one hour followed by a secondary peak within two to three hours. drugbank.comnih.gov This phenomenon may be attributable to different absorption rates of the drug's stereoisomers, though further research is needed for confirmation. drugbank.comnih.gov
Studies have shown that after oral dosing, the peak plasma level is attained between 0.67 and 3.50 hours. nih.gov This variability in absorption can influence the onset and intensity of the drug's effects. nih.gov
Table 1: Tranylcypromine Absorption Characteristics
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 0.67 - 3.50 hours |
| Absorption Pattern | Monophasic or Biphasic |
Hepatic Metabolic Pathways and Enzyme Systems Involved
The liver is the primary site of tranylcypromine metabolism. drugbank.comnih.gov The process involves several cytochrome P450 (CYP) enzymes. nih.gov In vitro studies have demonstrated that tranylcypromine can inhibit multiple CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, and CYP2D6. nih.govnih.govnih.gov
Specifically, tranylcypromine acts as a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.gov While the inhibitory effects on most CYP enzymes are not considered clinically significant at typical therapeutic doses, the inhibition of CYP2A6 is notable. nih.govnih.gov It is important to consider that in individuals who are poor metabolizers of CYP2C19 substrates or those on high-dose therapy, clinically significant interactions could potentially occur. nih.gov
Table 2: Tranylcypromine and its Interaction with CYP Enzymes
| CYP Enzyme | Type of Inhibition |
| CYP2A6 | Inhibitor |
| CYP2C9 | Noncompetitive Inhibitor |
| CYP2C19 | Competitive Inhibitor |
| CYP2D6 | Competitive Inhibitor |
Identification and Characterization of Major Metabolites: N-Acetyltranylcypromine and Phenyl-Hydroxylated Conjugates
The metabolism of tranylcypromine results in the formation of several metabolites. wikipedia.org Key metabolites that have been identified include N-acetyltranylcypromine and para-hydroxytranylcypromine. nih.govresearchgate.net Animal studies have shown that tranylcypromine undergoes phase-I metabolism to produce compounds such as p-hydroxytranylcypromine, N-acetyltranylcypromine, and N-acetyl-p-hydroxytranylcypromine. researchgate.net The formation of p-hydroxytranylcypromine has been confirmed in rat brain and urine following administration of the parent drug. nih.gov
These metabolites are generally less potent as monoamine oxidase (MAO) inhibitors compared to tranylcypromine itself. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Analysis of Metabolite Potency and Ring-Hydroxylation
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of tranylcypromine metabolites, QSAR studies can help to understand how structural modifications, such as ring-hydroxylation, affect their potency as MAO inhibitors. The hydroxylation of the phenyl ring, for instance, has been shown to reduce the MAO inhibitory activity compared to the parent compound. nih.gov Further QSAR analyses could provide more detailed insights into the structure-activity relationships of tranylcypromine's various metabolites, aiding in the prediction of their pharmacological activity. nih.gov
Discrepancy Between Elimination Half-Life and Pharmacodynamic Duration due to Irreversible Inhibition
A significant characteristic of tranylcypromine is the marked difference between its pharmacokinetic half-life and its pharmacodynamic duration. nih.gov The elimination half-life of tranylcypromine is relatively short, averaging about 2.5 hours, with a range of 1.5 to 3.2 hours. nih.govdrugs.com However, due to its irreversible inhibition of the MAO enzyme, its pharmacological effects are much longer-lasting. psychdb.comnih.gov The inhibition of MAO can persist for up to 10 days after discontinuation of the drug. drugs.com This is because the restoration of MAO activity requires the synthesis of new enzyme, a process that takes a considerable amount of time. nih.gov This irreversible action is a key factor in the drug's sustained clinical effects, despite its rapid elimination from the body. psychdb.com
Preclinical Research Methodologies and Models for Cis Tranylcypromine Hydrochloride
In Vivo Animal Models: Behavioral, Neurochemical, and Molecular Phenotyping
In vivo studies are crucial for assessing the physiological and behavioral effects of cis-tranylcypromine hydrochloride in a living organism. These models help bridge the gap between laboratory research and potential clinical applications by providing data on the compound's efficacy, mechanism of action, and dose optimization. bioagilytix.com
Rodent Behavioral Paradigms: Locomotor Activity, Aggression, Reflexes, Reserpine-Induced Behaviors, Conditional Emotional Response
Rodent behavioral paradigms are instrumental in characterizing the psychoactive properties of this compound. These tests can reveal effects on motor function, emotional states, and complex behaviors.
Locomotor Activity: In rodent models, cis-tranylcypromine can induce changes in locomotor activity. For instance, studies on reserpine-induced behavioral deficits, which include hypo-locomotion (decreased movement), have been used to model depression. nih.govuni-freiburg.de The administration of reserpine (B192253), a vesicular monoamine transporter 2 (VMAT2) inhibitor, leads to dopamine (B1211576) depletion and subsequent motor deficits. nih.gov The ability of a compound like cis-tranylcypromine to counteract these effects can indicate its potential as an antidepressant.
Reserpine-Induced Behaviors: Reserpine has been utilized for over four decades in preclinical research to induce depression-like symptoms in rodents. uni-freiburg.de Chronic administration of reserpine can cause significant weight loss and behavioral deficits, including anhedonia (the inability to feel pleasure), mild anxiety, and reduced exploratory behavior. nih.gov These models provide a platform to test the efficacy of potential antidepressant compounds.
Conditional Emotional Response: While specific data on cis-tranylcypromine's effect on conditional emotional response is not detailed in the provided results, this paradigm is a standard tool for assessing anxiety and fear memory. It involves pairing a neutral stimulus with an aversive one to elicit a conditioned fear response, which can then be modulated by pharmacological agents.
Microdialysis and Neurotransmitter Quantification in Specific Brain Regions
Microdialysis is a widely used technique for monitoring neurotransmitter levels in the interstitial fluid of specific brain regions in awake and behaving animals. nih.gov This method allows for the collection of small-molecular-weight substances from the brain's extracellular space for subsequent analysis. nih.gov
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a reliable method for quantifying neurotransmitter concentrations in microdialysate samples with high sensitivity. amuzainc.comantecscientific.com This technique is crucial for understanding how psychoactive compounds like tranylcypromine (B92988) modulate neurochemical systems. For example, studies have shown that tranylcypromine treatment can alter the levels of endocannabinoids, such as N-arachidonylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), in limbic brain regions of rats. nih.gov Specifically, chronic tranylcypromine administration has been found to significantly reduce AEA content in the prefrontal cortex, hippocampus, and hypothalamus, while increasing 2-AG content in the prefrontal cortex. nih.gov
Gene Expression and Proteomic Profiling (e.g., BDNF, CREB)
Investigating the effects of this compound on gene and protein expression provides insights into its molecular mechanisms of action.
BDNF (Brain-Derived Neurotrophic Factor): BDNF is a key mediator of neuronal activity-dependent functions, and its expression is often dysregulated in neuropsychiatric disorders. nih.gov Neuronal activity stimulates the transcription of the BDNF gene. nih.gov While the direct effects of cis-tranylcypromine on BDNF expression were not explicitly detailed in the search results, its role as a monoamine oxidase inhibitor suggests potential downstream effects on neurotrophic factor pathways.
CREB (cAMP response element-binding protein): CREB is a transcription factor that plays a critical role in mediating activity-dependent gene expression, including that of BDNF. nih.gov The binding of CREB to cAMP/Ca2+-response elements (CRE) in gene promoters is a crucial step in this process. nih.gov
In Vitro Cellular and Biochemical Assays
In vitro assays are essential for characterizing the direct interactions of this compound with its molecular targets in a controlled laboratory setting.
Enzyme Inhibition Assays (MAO-A, MAO-B, LSD1)
Enzyme inhibition assays are used to determine the potency and selectivity of this compound against its target enzymes. Tranylcypromine is known to be an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). medchemexpress.comrndsystems.com
The inhibitory activity is often quantified by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and Ki values (the inhibition constant).
| Enzyme | IC50 (µM) medchemexpress.com | Ki (µM) medchemexpress.com |
| MAO-A | 2.3 | 101.9 |
| MAO-B | 0.95 | 16 |
| LSD1 | 20.7 | 242.7 |
These data indicate that tranylcypromine is a more potent inhibitor of MAO-B and MAO-A compared to LSD1. medchemexpress.com It's important to note that many structure-activity relationship studies have been conducted on racemic mixtures of tranylcypromine derivatives. nih.gov
Receptor Binding and Ligand Affinity Studies
Receptor binding assays are performed to determine the affinity of a compound for various receptors. Tranylcypromine has been investigated for its binding affinity to dopamine receptors.
Racemic tranylcypromine has shown a weak affinity for the rat dopamine D3 receptor with a Ki value of 12.8 µM and exhibits 4-fold selectivity over the D2 receptor. acs.orgnih.gov While tranylcypromine itself is a weak D3 ligand, it has served as a starting point for the development of more potent and selective D3 receptor antagonists. acs.orgnih.gov
Furthermore, chronic treatment with tranylcypromine has been shown to affect the endocannabinoid system. In rats, three-week administration of tranylcypromine significantly increased the density of cannabinoid CB1 receptors in the prefrontal cortex and hippocampus. nih.gov
Neurotransmitter Uptake and Release Assays in Brain Slices and Synaptosomes
The investigation of this compound's effects on neurotransmitter systems is fundamental to understanding its pharmacological profile. Neurotransmitter uptake and release assays using isolated nerve terminals (synaptosomes) and thin brain slices provide a powerful ex vivo platform for this purpose. These models preserve the intricate machinery of the synapse, allowing for the detailed study of how a compound modulates neurotransmitter dynamics. nih.gov
The primary methodology involves the preparation of synaptosomes or brain slices from specific brain regions rich in the neurotransmitter of interest, such as the striatum for dopamine or the hippocampus for serotonin (B10506). These preparations are then incubated with radiolabeled neurotransmitters (e.g., ³H-dopamine, ³H-serotonin, or ³H-norepinephrine). The assay measures the rate at which these labeled neurotransmitters are taken up into the nerve terminals by their specific transporter proteins (DAT, SERT, NET).
To assess the effect of this compound, the compound is introduced into the incubation medium at various concentrations. Its ability to inhibit neurotransmitter uptake is quantified by measuring the reduction in radioactivity accumulated within the synaptosomes or brain slices compared to a control group. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the specific neurotransmitter uptake.
Similarly, release assays are conducted to determine if the compound can induce the non-vesicular release of neurotransmitters from the presynaptic terminal. In these experiments, synaptosomes are first pre-loaded with a radiolabeled neurotransmitter. After a washing step, the compound is added, and the amount of radioactivity released into the surrounding buffer is measured over time. This helps to characterize whether this compound acts as a simple uptake blocker or as a neurotransmitter-releasing agent.
Interactive Table: Hypothetical Inhibition of Neurotransmitter Uptake by this compound
Below is a representative data table illustrating the type of results obtained from neurotransmitter uptake assays. The IC₅₀ values indicate the potency of the compound in inhibiting the respective neurotransmitter transporters.
| Neurotransmitter Transporter | Brain Region of Origin | Radiolabeled Substrate | IC₅₀ (nM) |
|---|---|---|---|
| Dopamine Transporter (DAT) | Striatum | [³H]Dopamine | 150 |
| Serotonin Transporter (SERT) | Hippocampus | [³H]Serotonin | 220 |
| Norepinephrine (B1679862) Transporter (NET) | Cortex | [³H]Norepinephrine | 85 |
Advanced Analytical Techniques in Metabolism and Pharmacokinetics Studies
Understanding the metabolic fate of this compound is crucial for characterizing its complete pharmacological profile. Gas Chromatography-Mass Spectrometry (GC/MS) is a robust analytical technique used for the separation, identification, and quantification of its metabolites in biological samples. nih.gov This method is particularly well-suited for small, volatile, and thermally stable molecules, or those that can be made so through a chemical process called derivatization. nih.gov
The process begins with the extraction of the parent compound and its potential metabolites from a biological matrix, such as plasma or urine. To increase their volatility for gas chromatography, the extracted molecules, which may contain polar functional groups (like amines or hydroxyls), are chemically modified. This derivatization step is essential for compounds like tranylcypromine and its hydroxylated metabolites.
The derivatized sample is then injected into the gas chromatograph. The GC column separates the different compounds based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint."
By comparing the retention time from the GC and the mass spectrum from the MS with those of known standards and spectral libraries like the National Institute of Standards and Technology (NIST) library, metabolites can be definitively identified and quantified. researchgate.net This allows for the construction of a detailed metabolic map for this compound, identifying primary metabolic pathways such as hydroxylation or N-acetylation.
Interactive Table: Example Metabolites of Tranylcypromine Identified by GC/MS
This table shows potential metabolites of tranylcypromine that could be identified and quantified using a GC/MS-based metabolite profiling study.
| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) | Biological Matrix |
|---|---|---|---|
| Tranylcypromine | 8.52 | 133, 117, 91 | Urine, Plasma |
| 4-Hydroxytranylcypromine | 10.14 | 221, 206, 133 | Urine |
| N-Acetyltranylcypromine | 9.75 | 175, 133, 117 | Urine |
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide profound insights into the molecular interactions between a drug and its protein target. For this compound, molecular docking and molecular dynamics (MD) simulations are used to elucidate its binding mechanism with its primary enzyme target, monoamine oxidase (MAO). nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a protein's active site. rjpbcs.com The process starts with the three-dimensional structures of both the ligand (this compound) and the enzyme (MAO-A or MAO-B). Using sophisticated algorithms, docking software like AutoDock systematically samples numerous possible conformations of the ligand within the enzyme's binding pocket. frontiersin.org Each pose is evaluated using a scoring function that estimates the binding affinity, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. rjpbcs.com This static snapshot reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex.
Molecular Dynamics (MD) Simulations extend the static picture provided by docking by introducing motion and flexibility. mdpi.com An MD simulation takes the most favorable docked pose as a starting point and simulates the movements of every atom in the system (ligand, protein, and surrounding solvent) over time, governed by the principles of physics. nih.govmdpi.com These simulations, often run for nanoseconds to microseconds, reveal the dynamic stability of the ligand within the binding site. rjpbcs.com By analyzing the trajectory, researchers can assess the persistence of key interactions, calculate the root-mean-square deviation (RMSD) to measure conformational stability, and identify subtle changes in the protein structure induced by the ligand. This dynamic view confirms whether the initial docked pose represents a stable binding mode.
Interactive Table: Representative Molecular Docking and MD Simulation Data
The following table presents hypothetical data from a molecular modeling study of cis-Tranylcypromine binding to Monoamine Oxidase B (MAO-B).
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (Docking Score) | -8.2 kcal/mol | Strong predicted binding affinity to the active site. |
| Key Interacting Residues (Docking) | Tyr435, Gln206, Cys172 | Identifies specific amino acids forming hydrogen bonds or hydrophobic contacts. |
| Mean Ligand RMSD (MD Simulation) | 1.5 Å | Indicates the ligand remains in a stable conformation within the binding pocket during the simulation. |
| Persistent Hydrogen Bonds (MD) | Tyr435, Gln206 | Shows which initial interactions are maintained over time, confirming their importance for binding. |
Mechanistic Research into Drug Drug and Drug Food Interactions of Tranylcypromine
Hypertensive Crisis: Mechanistic Basis of Tyramine (B21549) Interaction
The interaction between tranylcypromine (B92988) and tyramine, a naturally occurring monoamine found in certain foods, can precipitate a hypertensive crisis. medindia.netdrugbank.com This severe reaction is rooted in the fundamental mechanism of action of tranylcypromine. As a potent inhibitor of monoamine oxidase (MAO), particularly MAO-A which is abundant in the gastrointestinal tract and liver, tranylcypromine prevents the normal breakdown and metabolism of ingested tyramine. patsnap.comcapes.gov.br
Normally, MAO metabolizes tyramine, preventing its systemic absorption. However, when MAO is inhibited, tyramine is absorbed systemically and acts as an indirect sympathomimetic agent. clevelandclinic.org It is taken up into presynaptic nerve terminals where it displaces stored catecholamines, primarily norepinephrine (B1679862), from vesicles. This leads to a massive, uncontrolled release of norepinephrine into the synaptic cleft. capes.gov.brdrugs.com The surge in norepinephrine causes intense vasoconstriction and cardiac stimulation, resulting in a rapid and dangerous elevation in blood pressure, known as a hypertensive crisis. medindia.netmayoclinic.org Symptoms of this crisis can include severe headache, chest pain, and nausea and vomiting. nih.gov
Serotonin (B10506) Syndrome: Elucidation of Mechanisms with Serotonergic Agents
Serotonin syndrome, or serotonin toxicity, is a potentially life-threatening condition that can occur when tranylcypromine is co-administered with other serotonergic drugs. nih.govmedscape.com This syndrome results from an excess of serotonin (5-hydroxytryptamine, 5-HT) in the central nervous system (CNS). patsnap.comnih.gov The mechanism involves a synergistic effect on serotonin levels through two distinct pathways.
Tranylcypromine, by inhibiting MAO-A, blocks the primary metabolic pathway for serotonin, leading to an increase in its intracellular concentration. patsnap.comcapes.gov.br When another serotonergic agent, such as a Selective Serotonin Reuptake Inhibitor (SSRI), is taken concurrently, it blocks the reuptake of serotonin from the synapse back into the presynaptic neuron. patsnap.com This combination of reduced breakdown and inhibited reuptake leads to a dramatic accumulation of serotonin in the synaptic cleft. patsnap.comukclinicalpharmacy.org The resulting excessive stimulation of serotonin receptors, particularly the 5-HT2A receptors, is believed to be responsible for the triad (B1167595) of clinical features associated with serotonin syndrome: autonomic dysfunction, neuromuscular hyperactivity (such as myoclonus and hyperreflexia), and altered mental status. medscape.com This interaction can be precipitated even by a single dose of a serotonergic agent in a patient on chronic tranylcypromine therapy.
Pharmacodynamic and Pharmacokinetic Interactions with Other Psychotropic Agents
Similar to the tyramine interaction, co-administration of tranylcypromine with sympathomimetic amines (e.g., ephedrine, amphetamines) can lead to synergistic hypertensive effects. clevelandclinic.orgukclinicalpharmacy.org These agents mimic the effects of endogenous catecholamines. Indirectly acting sympathomimetics, in particular, function by promoting the release of norepinephrine from adrenergic neurons.
The mechanism of this interaction is the inhibition of MAO by tranylcypromine, which is a key enzyme in the metabolic degradation of these sympathomimetic amines. capes.gov.br By blocking their breakdown, tranylcypromine increases the concentration and prolongs the action of these amines, leading to an excessive and sustained release of norepinephrine and a subsequent hypertensive crisis. ukclinicalpharmacy.org
The interaction between tranylcypromine and opioid analgesics is complex and can manifest in two primary ways: opioid toxicity or serotonin syndrome.
For opioids like morphine, the potentiation mechanism is largely pharmacokinetic. MAOIs can inhibit cytochrome P450 enzymes in the liver, which are responsible for metabolizing many opioids. This inhibition leads to reduced clearance and accumulation of the opioid, resulting in exaggerated and prolonged effects, including respiratory depression, hypotension, and coma.
In the case of pethidine (meperidine), the interaction is primarily pharmacodynamic and can precipitate serotonin syndrome. medscape.com Pethidine itself has weak serotonin reuptake inhibiting properties. When combined with an MAOI like tranylcypromine, the resulting synergistic increase in synaptic serotonin can be sufficient to trigger serotonin syndrome. patsnap.commedscape.com
With anesthetics, caution is advised due to several potential interactions. Hypotension may occur with spinal anesthesia due to an additive effect. The metabolism of barbiturates may be reduced due to the inhibition of hepatic enzymes by tranylcypromine, necessitating a dose reduction. Using tranylcypromine with the anesthetic propofol (B549288) may also lead to significant effects on blood pressure. mayoclinic.org
Hepatic Toxicity Mechanisms and Metabolic Vulnerability
Cases of liver injury, including elevated serum aminotransferases, have been reported with tranylcypromine use, though it is considered less hepatotoxic than hydrazine-based MAOIs. ukclinicalpharmacy.org The precise mechanism by which tranylcypromine causes liver damage is not fully understood. ukclinicalpharmacy.org Current hypotheses suggest that the injury may result from the production of a toxic metabolic intermediate. ukclinicalpharmacy.org Tranylcypromine undergoes extensive metabolism in the liver, which makes the organ vulnerable to injury from reactive metabolites. ukclinicalpharmacy.org General mechanisms of drug-induced liver injury, which may be relevant, include mitochondrial dysfunction and the triggering of an immune response following initial cell damage.
Data Tables
Table 1: Summary of Key cis-Tranylcypromine Hydrochloride Interactions
| Interacting Agent Class | Specific Examples | Primary Mechanism of Interaction | Clinical Consequence |
|---|---|---|---|
| Tyramine-Containing Foods | Aged cheeses, cured meats, fermented products | Inhibition of MAO-A in the gut and liver prevents tyramine breakdown, leading to systemic absorption and massive norepinephrine release from adrenergic neurons. capes.gov.brclevelandclinic.org | Hypertensive Crisis medindia.netdrugs.com |
| Serotonergic Agents | SSRIs (e.g., Fluoxetine), SNRIs (e.g., Venlafaxine), Pethidine | Inhibition of MAO-A prevents serotonin breakdown, while the co-administered agent often inhibits serotonin reuptake, leading to a synergistic increase in synaptic serotonin. patsnap.comcapes.gov.br | Serotonin Syndrome nih.govmedscape.com |
| CNS Depressants | Antihistamines, Sedatives, Barbiturates | Additive pharmacodynamic effects; both agents cause CNS depression, leading to a compounded sedative effect. medindia.netnih.gov | Increased Sedation and CNS Depression nih.gov |
| Sympathomimetic Amines | Ephedrine, Amphetamine | Inhibition of MAO prevents the metabolic breakdown of sympathomimetic amines, potentiating their norepinephrine-releasing effects. clevelandclinic.orgukclinicalpharmacy.org | Synergistic Hypertensive Effects ukclinicalpharmacy.org |
| Opioid Analgesics | Morphine, Pethidine | Morphine: Inhibition of cytochrome P450 enzymes reduces opioid metabolism, leading to accumulation. Pethidine: Weak serotonin reuptake inhibition combined with MAO inhibition. medscape.com | Opioid Toxicity (e.g., respiratory depression) or Serotonin Syndrome medscape.com |
| Anesthetics | Barbiturates, Propofol | Reduced hepatic metabolism of barbiturates; potential for significant blood pressure changes with propofol. mayoclinic.org | Potentiated Anesthetic Effect, Hemodynamic Instability mayoclinic.org |
Neurotoxicology: Mechanisms of High-Dose Effects (e.g., Convulsions)
High doses of this compound can lead to significant neurotoxic effects, with convulsions being one of the most severe manifestations. The mechanisms underlying these effects are complex, involving an exaggeration of its therapeutic actions and recruitment of additional neurochemical pathways. Research indicates that the neurotoxicity is not solely a result of monoamine oxidase (MAO) inhibition but also involves direct effects on neuronal function and integrity.
One of the primary mechanisms implicated in high-dose tranylcypromine-induced convulsions is the excessive accumulation of monoamine neurotransmitters, particularly serotonin and norepinephrine, in the synapse. This is a direct consequence of the irreversible inhibition of both MAO-A and MAO-B. litfl.com The resulting overstimulation of postsynaptic receptors can lead to a state of neuronal hyperexcitability, lowering the seizure threshold. In cases of overdose, this can manifest as serotonin syndrome, a potentially life-threatening condition characterized by autonomic dysfunction, neuromuscular hyperactivity, and altered mental status, with seizures being a possible severe symptom. nih.gov
Beyond the acute monoaminergic crisis, studies have begun to elucidate the direct cellular and molecular neurotoxic effects of high-dose tranylcypromine. In-vitro research using human-induced pluripotent stem cell-derived cerebral organoids has demonstrated that high concentrations of tranylcypromine can impair the growth of neural tissue. This is evidenced by a decrease in the expression of glial fibrillary acidic protein (GFAP), a marker for astrocytes, and β-III tubulin (Tuj1), a marker for neurons. Furthermore, high doses have been shown to induce apoptosis (programmed cell death) and reduce cell proliferation in these organoid models.
A study investigating tranylcypromine's effect on barbital (B3395916) withdrawal convulsions in rats suggested that the balance between noradrenergic and serotonergic activity is crucial. The study found that agents that block beta-adrenergic receptors could inhibit these convulsions, while those that interfere with serotonin synthesis could intensify them. This suggests that at high doses, the excitatory effects of norepinephrine may play a significant role in the pro-convulsant properties of tranylcypromine.
The table below summarizes key research findings related to the neurotoxic mechanisms of high-dose tranylcypromine.
| Research Focus | Model/System Used | Key Findings | Implicated Mechanism |
| Overdose Toxicity | Clinical Case Reports and Reviews | High doses are associated with serotonin syndrome, which can include seizures. nih.gov | Excessive monoaminergic activity due to MAO inhibition. litfl.com |
| Neuronal Development | Human-induced pluripotent stem cell-derived cerebral organoids | High concentrations reduced the expression of neuronal and astrocyte markers and induced apoptosis. | Direct cellular neurotoxicity, impaired neural growth. |
| Convulsion Mechanism | Rat model of barbital withdrawal | Beta-adrenergic antagonists inhibited tranylcypromine-induced convulsions, while serotonin depletion exacerbated them. | Imbalance in noradrenergic (excitatory) and serotonergic (inhibitory) systems. |
| Seizure Reports | FDA Label Information | Seizures have been reported with tranylcypromine overdose and withdrawal after abuse. fda.gov | Not fully elucidated but linked to acute and chronic alterations in neuronal excitability. fda.gov |
Neurobiological Underpinnings of Withdrawal Phenomena
The discontinuation of this compound, particularly when abrupt, can trigger a distinct and sometimes severe withdrawal syndrome. The neurobiological mechanisms underlying these phenomena are multifaceted, reflecting the brain's adaptation to the chronic presence of the drug and the subsequent rebound effects upon its removal.
A central theory explaining many of the somatic and affective symptoms of tranylcypromine withdrawal is the cholinergic rebound hypothesis . nih.gov Chronic administration of tranylcypromine, which has some anticholinergic effects, leads to a compensatory upregulation and sensitization of postsynaptic muscarinic acetylcholine (B1216132) receptors. When the drug is withdrawn, the now-unopposed cholinergic system becomes hyperactive, leading to a state of "cholinergic overdrive." nih.govaafp.org This can manifest as flu-like symptoms, insomnia, nausea, and problems with balance. aafp.org
In addition to cholinergic rebound, the withdrawal syndrome is also shaped by adaptations in the monoaminergic systems that are the primary targets of tranylcypromine. Chronic inhibition of MAO leads to sustained high levels of synaptic serotonin, norepinephrine, and dopamine (B1211576). In response, the brain may downregulate the number or sensitivity of postsynaptic receptors for these neurotransmitters to maintain homeostasis. Upon cessation of tranylcypromine, the restored MAO activity rapidly depletes the elevated monoamine levels, while the downregulated receptors are slow to return to their baseline state. This sudden deficit in monoaminergic transmission is thought to contribute to the depressive relapse and anhedonia often seen during withdrawal.
Furthermore, research suggests that other neurotransmitter systems are also involved. For instance, changes in the function of alpha-2 adrenergic and dopaminergic receptors during chronic treatment may contribute to the agitation and psychosis that can occur upon withdrawal. aafp.org The amphetamine-like stimulant properties of tranylcypromine may also play a role, with withdrawal symptoms resembling those seen with psychostimulant discontinuation. nih.gov
The following table details research findings on the neurobiological basis of tranylcypromine withdrawal.
| Neurobiological System | Adaptive Change During Chronic Treatment | Postulated Withdrawal Mechanism | Resulting Symptoms |
| Cholinergic System | Upregulation and sensitization of muscarinic acetylcholine receptors due to anticholinergic effects. nih.gov | Rebound hyperactivity of the cholinergic system ("cholinergic overdrive"). nih.govaafp.org | Flu-like symptoms, insomnia, nausea, balance problems. aafp.org |
| Monoaminergic Systems (Serotonin, Norepinephrine, Dopamine) | Downregulation/subsensitization of postsynaptic receptors in response to high monoamine levels. nih.gov | Sudden decrease in synaptic monoamines with slow receptor recovery, leading to a functional deficit. | Depressive relapse, anhedonia, anxiety, agitation, psychosis. aafp.org |
| Adrenergic System | Subsensitization of presynaptic alpha-2 adrenergic receptors. nih.gov | Altered regulation of norepinephrine release. | Agitation. aafp.org |
| Dopaminergic System | Changes in receptor sensitivity. aafp.org | Dysregulation of dopamine pathways. | Psychosis. aafp.org |
| Endocannabinoid System | Increased CB1 receptor density in the prefrontal cortex and hippocampus; altered endocannabinoid levels. nih.gov | Disruption of endocannabinoid modulation of synaptic transmission. | Contribution to overall withdrawal syndrome (specific symptoms under investigation). |
| Neurotrophic Factors | Increased expression of Brain-Derived Neurotrophic Factor (BDNF) in the frontal cortex. nih.gov | Sudden cessation of enhanced neurotrophic support. | Negative affective states. |
Advanced Synthetic Strategies and Analog Development for Cis Tranylcypromine Hydrochloride
Stereoselective Synthesis of cis-Tranylcypromine Hydrochloride and its Derivatives
The synthesis of cyclopropane-containing molecules with precise stereochemistry is a significant challenge in organic chemistry. The development of stereoselective methods is crucial for producing specific isomers, such as cis-tranylcypromine, thereby enabling the exploration of their unique pharmacological profiles. While many synthetic routes produce a mixture of cis and trans isomers, advanced strategies have been developed to favor the formation of a single enantiomer.
A key strategy for the enantioselective synthesis of tranylcypromine (B92988) analogs involves the asymmetric cyclopropanation of styrenes. nih.gov This approach utilizes a chiral catalyst to direct the formation of one enantiomer of the cyclopropane (B1198618) ring preferentially. A common sequence involves the reaction of a substituted styrene (B11656) with a diazoacetate, such as tert-butyl diazoacetate, in the presence of a chiral catalyst. nih.gov The resulting cyclopropane ester then undergoes hydrolysis to the carboxylic acid, followed by a Curtius rearrangement to yield the desired enantiomerically pure phenylcyclopropylamine. nih.gov This multi-step process allows for the creation of a series of tranylcypromine analogues as single enantiomers, which is essential for detailed structure-activity relationship studies. nih.gov
General principles of stereocontrol, such as those seen in oxonium-Prins cyclizations for forming tetrahydrofurans, highlight the importance of transition state geometry. In these reactions, a dipseudoequatorial transition state can be favored, leading to the preferential formation of the cis-configured product. imperial.ac.uk While applied to a different heterocyclic system, this principle of leveraging specific, lower-energy transition states is a cornerstone of modern stereoselective synthesis that informs the design of reactions for producing compounds like cis-tranylcypromine.
Chiral Resolution Techniques for Enantiomeric Purity and Characterization
Once a racemic or diastereomeric mixture of tranylcypromine is synthesized, separating the individual stereoisomers is critical for pharmacological evaluation. Chiral resolution provides a means to isolate enantiomers, allowing for the assessment of their distinct biological activities.
The most common and industrially established method for resolving racemates is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine (like tranylcypromine) with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid). wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. Through careful selection of solvents and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution. wikipedia.org The less soluble salt is then isolated by filtration, and the chiral resolving agent is removed (typically by treatment with a base) to yield the pure enantiomer of the amine. wikipedia.org
A more direct analytical method for separating and quantifying enantiomers is chiral High-Performance Liquid Chromatography (HPLC). A specific HPLC method has been developed for the direct resolution of tranylcypromine enantiomers using a chiral stationary phase (CSP). nih.gov The method employs an S-18-crown-6-ether based column, known as a Crownpak CR (+) column. nih.gov Using a mobile phase of 0.1 N perchloric acid with 12% methanol, a stereochemical separation factor (α) of 1.30 was achieved, allowing for the qualitative and quantitative analysis of each enantiomer. nih.gov Such chromatographic techniques are indispensable for characterizing the enantiomeric purity of synthesized compounds.
Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles
Design of Selective Monoamine Oxidase Isoform Inhibitors (e.g., MAO-B selective cis-cyclopropylamines)
Monoamine oxidases (MAO) exist as two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions. drugbank.com While MAO-A inhibition is primarily linked to antidepressant effects, selective MAO-B inhibitors are sought for neurodegenerative diseases. drugbank.comnih.gov The basis for designing selective inhibitors lies in the structural differences between the active sites of the two isoforms. The active site of MAO-A is a single large cavity, whereas MAO-B has a bipartite cavity with an entrance and a substrate-binding portion separated by the side chains of specific amino acid residues like Ile199 and Tyr326. nih.gov
This structural difference allows for the design of inhibitors that can selectively bind to one isoform over the other. Although many marketed MAO-B inhibitors are irreversible, there is significant interest in developing reversible inhibitors to potentially reduce side effects. nih.gov Chalcones, for example, have been explored as a scaffold for novel reversible MAO-B inhibitors, demonstrating that specific substitutions can lead to high selectivity. nih.gov While much of the work on tranylcypromine has focused on the trans isomer, the principles of exploiting the bipartite cavity of MAO-B are directly applicable to the design of novel cis-cyclopropylamine-based selective inhibitors.
Development of Potent and Selective Histone Lysine (B10760008) Demethylase 1 Inhibitors based on Tranylcypromine Scaffold
Lysine-specific demethylase 1 (LSD1) is a flavin-dependent enzyme that is overexpressed in many cancers, making it a key therapeutic target. nih.govnih.gov The tranylcypromine scaffold has been extensively used to develop potent and selective LSD1 inhibitors. nih.gov SAR studies have revealed several key modification sites on the tranylcypromine molecule.
One successful strategy involves adding large, hindered substituents to the phenyl ring of tranylcypromine to occupy the large catalytic cleft of the LSD1 enzyme. nih.gov For instance, adding aroylamino or double-substituted benzamide (B126) groups at the C3 or C4 position of the phenyl ring has yielded compounds with IC₅₀ values in the low nanomolar range and high selectivity over MAOs. nih.gov Another approach introduced a sulfonamide group to the benzene (B151609) ring, which was found to significantly enhance the compound's targeting ability against LSD1. nih.gov Modifications to the amine of the cyclopropyl (B3062369) group have also been fruitful. Replacing the primary amine with phenylalanyl hydrazone substituents resulted in potent LSD1 inactivators. nih.gov This research has led to the discovery of highly potent and selective LSD1 inhibitors based on the tranylcypromine framework. nih.govnih.gov
| Parent Scaffold | Modification Site | Modification | Resulting Activity/Selectivity | Reference |
|---|---|---|---|---|
| Tranylcypromine | Phenyl Ring (C3/C4) | Aroyl- and arylacetylamino or double-substituted benzamide residues | Potent LSD1 inhibition (low nM IC₅₀) and high selectivity over MAOs. | nih.gov |
| Tranylcypromine | Phenyl Ring | Introduction of a sulfonamide group | Significantly increased targeting capacity against LSD1. | nih.gov |
| Tranylcypromine | Cyclopropylamine (B47189) | Acylhydrazone substituent | Potent LSD1 inactivator (e.g., compound 4q with IC₅₀ = 91.83 nM). | nih.gov |
| Tranylcypromine | Phenyl Ring & Cyclopropylamine | ortho-benzyloxy on phenyl ring and (4-methylpiperazin-1-yl)ethanone on amine | Identified a more potent LSD1-selective inhibitor (S2157). | nih.gov |
Synthesis of Targeted Dopamine (B1211576) Receptor Antagonists derived from cis-Tranylcypromine Scaffold
The dopamine D3 receptor is an important target for treating various neurological and psychiatric disorders. nih.gov While tranylcypromine itself has a very weak affinity for the D3 receptor (Kᵢ = 12.8 μM) and poor selectivity over the D2 receptor, its rigid phenethylamine-like structure makes it an attractive starting point for SAR studies. nih.govacs.org
Initial modifications focused on the primary amine. The addition of a simple propyl group to the amine improved both the binding affinity for the D3 receptor (Kᵢ = 1.2 μM) and the selectivity over the D2 receptor (approximately 80-fold). acs.org This demonstrated that substitutions at this position were key to enhancing D3 receptor interaction. Building on this, a more extensive modification involving the addition of a cis-hydroxycyclobutylnaphthamide linker and tail group to the amine led to a dramatic increase in both potency and selectivity. nih.govnih.gov The lead compound from this effort, (1R,2S)-11, exhibited a Kᵢ value of 2.7 nM for the rat D3 receptor and a remarkable selectivity of over 100,000-fold compared to the rat D2 receptor. nih.govacs.org This work showcases how a scaffold with weak initial activity can be systematically optimized into a highly potent and selective ligand.
| Compound | Modification from Tranylcypromine | D3 Receptor Affinity (Kᵢ, rat) | D2/D3 Selectivity (rat) | Reference |
|---|---|---|---|---|
| Tranylcypromine (racemic) | - | 12.8 μM | 4-fold | nih.govacs.org |
| (1S,2R)-9 / (1R,2S)-9 | Addition of a propyl group to the amine | 1.2 μM | ~80-fold | acs.org |
| (1R,2S)-11 | Addition of a substituted cis-hydroxycyclobutylnaphthamide group to the amine | 2.7 nM | >100,000-fold | nih.govacs.org |
Computational Drug Design in Analog Discovery and Optimization
Computational, or in silico, techniques are integral to modern drug discovery, accelerating the design-synthesis-test cycle. These methods are widely applied to the tranylcypromine scaffold to predict binding affinities, understand interaction modes, and design novel analogs with improved properties.
One powerful technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). A 3D-QSAR study was performed on a series of 50 2-phenylcyclopropylmethylamine (PCPMA) derivatives to design selective D3 receptor ligands. mdpi.com Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), predictive models were built that identified the key steric, electrostatic, and hydrophobic fields influencing the binding affinity of the ligands to the D3 receptor. mdpi.com
Molecular docking is another essential tool used to visualize and analyze the binding of ligands to their target proteins. Docking studies have been used to investigate the interactions between tranylcypromine and MAO-A, revealing how the ligand fits within the enzyme's active site. ajchem-b.com For D3 receptor antagonists, docking combined with molecular dynamics simulations helped to reveal the specific interaction modes between the PCPMA derivatives and key amino acid residues in the receptor's binding pocket. mdpi.com Furthermore, in silico models are used to predict potential liabilities. For example, a computational model to predict inhibition of the hERG potassium channel was used to guide the design of new LSD1 inhibitors based on the tranylcypromine scaffold, successfully leading to derivatives with a better safety profile. nih.gov
Future Research Directions and Emerging Therapeutic Applications of Cis Tranylcypromine Hydrochloride
Elucidating the Full Spectrum of Neurochemical and Neurobiological Effects
Future research on cis-tranylcypromine hydrochloride is focused on moving beyond its established role as a monoamine oxidase (MAO) inhibitor to fully map its complex interactions within the central nervous system. As a nonselective, irreversible inhibitor of both MAO-A and MAO-B, its primary mechanism involves increasing the synaptic availability of key neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govelsevierpure.com This action is believed to be central to its antidepressant effects. nih.gov At higher therapeutic doses, tranylcypromine (B92988) also exhibits norepinephrine reuptake inhibition, adding another layer to its pharmacological profile. elsevierpure.com
Beyond neurotransmitter modulation, emerging studies are investigating its impact on neuroplasticity. Research indicates that the increase in brain-derived neurotrophic factor (BDNF) is a significant downstream effect of chronic tranylcypromine administration. mdpi.com Studies in rats have shown that chronic treatment leads to significantly increased BDNF expression in the frontal cortex. mdpi.com This elevation in neurotrophic factors may contribute to changes in neuroplasticity and a reduction in stress-induced hypersecretion of corticotropin-releasing factor (CRF). elsevierpure.com
However, the full extent of its neurobiological impact remains an active area of investigation. For instance, studies using human-induced pluripotent stem cell-derived cerebral organoids have shown that high concentrations of tranylcypromine can induce neurotoxicity, leading to decreased cell proliferation and apoptosis. nih.gov It also affects the density and arrangement of neurons and astrocytes in these models. nih.gov Conversely, other research has demonstrated that chronic administration of antidepressants like tranylcypromine can significantly increase the proliferation of hippocampal cells, which then mature into new neurons. nih.gov A deeper understanding of these dose-dependent and context-specific effects is crucial for harnessing its therapeutic potential while minimizing risks.
Investigating Role in Cognitive Enhancement and Neurocognition
Preclinical studies provide compelling evidence in this domain. In a rat model of chronic restraint stress, which is known to induce cognitive impairments, treatment with tranylcypromine improved performance in the novel object recognition test, indicating a positive effect on memory. nih.gov This study also found that the stress-induced increase in acetylcholinesterase (AChE) activity, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), was reversed by tranylcypromine. nih.gov This suggests that part of its cognitive benefit may stem from modulating the cholinergic system.
Furthermore, the ability of chronic tranylcypromine treatment to promote neurogenesis in the adult hippocampus is fundamentally linked to cognition. nih.gov The hippocampus is a critical brain region for memory formation, and the generation of new neurons is thought to be a key cellular mechanism for learning and memory. By increasing hippocampal neurogenesis, tranylcypromine may help to counteract the neuronal atrophy and loss associated with chronic stress and depression, thereby improving cognitive function. nih.gov However, some studies also point to potential negative effects, noting that at certain doses, tranylcypromine can decrease the proliferation of neural progenitors in the hippocampal dentate gyrus in adult mice, highlighting the complexity of its effects on neurocognition. nih.gov
Expanding Research into Novel Indications beyond Depression
The unique pharmacological profile of cis-tranylcypromine has opened avenues for its application in a range of diseases far beyond its original indication for depression.
Oncology: Lysine-Specific Demethylase 1 Inhibition in Cancer Therapies
One of the most promising new applications for tranylcypromine is in oncology, based on its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). nih.govproquest.com LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, and it is overexpressed in a variety of cancers, including breast cancer, neuroblastoma, and glioma. proquest.com The inhibition of LSD1 can suppress tumor progression and metastasis, making it an attractive target for anti-cancer therapies. nih.govproquest.com
Tranylcypromine has been identified as a potent, irreversible inhibitor of LSD1. nih.govnih.gov This discovery has spurred the development of tranylcypromine derivatives specifically designed as more potent and selective LSD1 inhibitors for cancer treatment. nih.govproquest.com These novel analogues have shown significantly greater potency—in some cases over 1000-fold—in inhibiting cell proliferation in cancer cell models compared to the parent compound. nih.gov
Several tranylcypromine-based LSD1 inhibitors are currently in clinical trials for both hematological malignancies and solid tumors. Notable examples include:
ORY-1001 (Iadademstat) : Under investigation in clinical trials for acute myeloid leukemia (AML) and small cell lung cancer (SCLC). proquest.com
GSK2879552 : Has been in clinical trials for acute myeloid leukemia and relapsed/refractory small cell lung cancer. proquest.com
IMG-7289 (Bomedemstat) and INCB059872 : Other LSD1 inhibitors validated in various cancer types.
In prostate cancer, LSD1 acts as a co-activator for the androgen receptor, and its inhibition has been shown to deplete androgen receptor signaling, demonstrating a novel therapeutic paradigm for this disease. nih.gov
Neuroprotection in Neurodegenerative Disorders (e.g., Parkinson's Disease)
The MAO-inhibiting properties of tranylcypromine are the basis for its investigation as a neuroprotective agent in neurodegenerative diseases like Parkinson's Disease (PD). A leading hypothesis for the degeneration of dopamine-producing neurons in PD is excessive oxidative stress, partly resulting from the oxidation of dopamine by MAO, which generates hydrogen peroxide and subsequent free radicals. By inhibiting both MAO-A and MAO-B, tranylcypromine can reduce this oxidative stress.
Clinical experience with tranylcypromine in patients with early-stage PD has shown that it can lead to a slight improvement in parkinsonian symptoms. Studies have also indicated that low doses of the (+)-isomer of tranylcypromine are effective as an adjuvant therapy in PD. Beyond symptomatic relief, MAO-B inhibitors are considered to have strong neuroprotective potential by reducing oxidative stress and stimulating the release of neurotrophic factors that support dopaminergic neurons. proquest.com Tranylcypromine's ability to inhibit MAO may also help reduce neuroinflammation, a key factor in age-related cognitive decline and neurodegeneration.
Potential in Attention-Deficit/Hyperactivity Disorder and Anxiety Spectrum Disorders
Research has also explored the use of tranylcypromine in other psychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD) and anxiety disorders. Early clinical studies in children with ADHD found that tranylcypromine was effective in reducing hyperactivity and was clinically indistinguishable from dextroamphetamine in its benefits. These findings suggest that modulating multiple neurotransmitter systems may be key to its therapeutic effect in ADHD.
For anxiety spectrum disorders, tranylcypromine has been used off-label for conditions such as treatment-resistant social anxiety disorder and panic disorder. Its effectiveness in these conditions is likely tied to its primary mechanism of increasing levels of serotonin, norepinephrine, and dopamine, which are all implicated in the regulation of mood and anxiety. nih.gov
Addressing Challenges in Preclinical and Translational Research of MAOIs
Despite the promising new applications, significant challenges remain in the preclinical and translational research of MAOIs like this compound. A major hurdle is the "translational gap" between findings in animal models and outcomes in human clinical trials. Preclinical models often cannot fully replicate the complexity of human diseases, and there is a need for a combination of models to better predict clinical efficacy and safety.
Specific challenges for MAOIs include:
Pharmacokinetics and Metabolism : There is insufficient information on how plasma concentrations of tranylcypromine are influenced by other medications. elsevierpure.com More quantitative data are needed on its metabolites, such as p-hydroxytranylcypromine and N-acetyltranylcypromine, to fully understand its disposition and potential for drug interactions. elsevierpure.com
Off-Target Effects : While the inhibition of targets like LSD1 is therapeutically beneficial in some contexts (e.g., cancer), understanding and predicting off-target actions in different patient populations is a major challenge.
Development of Novel Models : Innovative research strategies, such as "reverse translational" research, are being employed to bridge the gap. This involves starting with clinical findings in humans to guide the discovery of cellular mechanisms in animal models, which can help validate therapeutic targets.
Successfully navigating these challenges will require renewed approaches, including the use of advanced tools like quantitative systems pharmacology and meticulously designed experimental clinical trials to ensure that the therapeutic potential of compounds like this compound is fully and safely realized.
Development of Next-Generation cis-Tranylcypromine Analogs with Improved Selectivity and Safety Profiles
The development of next-generation analogs of this compound is a focal point of contemporary medicinal chemistry. Research efforts are largely concentrated on enhancing the selectivity of these compounds and improving their safety profiles to yield more effective and better-tolerated therapeutic agents. The primary strategy involves modifying the chemical structure of tranylcypromine to fine-tune its inhibitory activity towards its main targets: monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and lysine-specific demethylase 1 (LSD1).
Historically, tranylcypromine has been used as a non-selective, irreversible inhibitor of both MAO-A and MAO-B. This lack of selectivity is a significant contributor to some of the adverse effects associated with its use. Therefore, a key objective in developing new analogs is to achieve greater selectivity for one target over the others, depending on the therapeutic application. For instance, selective MAO-B inhibitors are sought after for the treatment of Parkinson's disease, while selective LSD1 inhibitors are being investigated as potential anticancer agents. nih.govnih.gov
A significant challenge in the development of these analogs is mitigating off-target effects, such as the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. uq.edu.aunih.gov Furthermore, improving the metabolic stability of these compounds is crucial for ensuring they can be effective drug candidates. uq.edu.aunih.gov
Researchers are employing a variety of strategies to synthesize these next-generation analogs. These include the introduction of different substituents to the phenyl ring and modifications to the cyclopropylamine (B47189) moiety of the tranylcypromine scaffold. nih.govnih.gov These chemical alterations are designed to optimize the interaction of the analog with the active site of the target enzyme, thereby enhancing potency and selectivity.
The following tables summarize the detailed research findings on a selection of these novel cis-tranylcypromine analogs, highlighting their inhibitory activities and, where available, data on their safety profiles.
Detailed Research Findings on Novel cis-Tranylcypromine Analogs
A number of studies have focused on creating analogs with high potency against LSD1 while minimizing activity against MAO-A and MAO-B. For example, researchers have synthesized a series of (hetero)arylbenzoylamino tranylcypromine derivatives. Within this series, the meta thienyl analogs 4b and 5b demonstrated particularly high potency against LSD1, with IC50 values of 0.015 and 0.005 µM, respectively. nih.gov Notably, these compounds also showed high selectivity over MAO-B. nih.gov
Another approach has involved the development of spirocyclic derivatives of tranylcypromine. These conformationally restricted analogs have shown significant improvements in LSD1 inhibitory activity compared to the parent compound. For instance, the trans-isomer 8a was found to be 129-fold more potent against LSD1 than tranylcypromine and exhibited over 600-fold selectivity against MAO-A. nih.gov Further modifications to the amino group of these spirocyclic analogs have yielded compounds with excellent selectivity profiles against MAO-A, MAO-B, and LSD2. nih.gov
The table below presents the inhibitory concentrations (IC50) of selected novel cis-tranylcypromine analogs against LSD1, MAO-A, and MAO-B, showcasing the progress in achieving target selectivity.
Table 1: Inhibitory Activity of Novel cis-Tranylcypromine Analogs
| Compound | LSD1 IC50 (µM) | MAO-A Inhibition (%) @ 100 µM | MAO-B Inhibition (%) @ 100 µM | Selectivity (LSD1 vs. MAO-B) | Reference |
| 1e | - | No Inhibition | No Inhibition | - | nih.gov |
| 3a | - | - | - | Selective | nih.gov |
| 3d | - | - | - | Selective | nih.gov |
| 3f | - | - | - | Selective | nih.gov |
| 3g | - | - | - | Selective | nih.gov |
| 4b | 0.015 | - | - | 24.4 | nih.gov |
| 5b | 0.005 | - | - | 164 | nih.gov |
| 8a | - | >600-fold selective vs. MAO-A | Modest selectivity | - | nih.gov |
| 18b | - | >10,000-fold selective vs. MAO-A | >10,000-fold selective vs. MAO-B | - | nih.gov |
| 19b | - | >10,000-fold selective vs. MAO-A | >10,000-fold selective vs. MAO-B | - | nih.gov |
In addition to improving selectivity, a critical aspect of developing next-generation analogs is enhancing their safety profile. A key concern is the inhibition of the hERG channel, which can lead to cardiac arrhythmias. Researchers have designed and synthesized novel tranylcypromine derivatives with the aim of reducing hERG inhibitory activity and improving microsomal stability.
One such study focused on modifying a potent LSD1 inhibitor, S2157, which had undesirable hERG inhibition and metabolic instability. By employing an in silico hERG inhibition prediction model, researchers designed a series of derivatives. nih.gov Among these, compound 10 , which possesses a 2-fluoropyridine (B1216828) and a 2,8-diaza-spiro[4.5]decane group, showed promising results. nih.gov Its eutomer, S1427 , was found to have potent LSD1 inhibitory activity, a desirable hERG channel inhibition profile (IC50 > 30 µM), and significantly improved liver microsomal stability compared to the parent compound. nih.gov
The following table details the hERG inhibition and microsomal stability of selected next-generation cis-tranylcypromine analogs.
Table 2: Safety Profile of Next-Generation cis-Tranylcypromine Analogs
| Compound | hERG Inhibition IC50 (µM) | Human Liver Microsomal Stability (% remaining after 60 min) | Reference |
| S2157 | ~10 | <10 | nih.gov |
| S1427 | >30 | - | nih.gov |
| Compound 10 | - | - | nih.gov |
| Compound 11 | Low | Poor | nih.gov |
| Compound 12 | Low | Poor | nih.gov |
These research findings demonstrate the significant progress being made in the development of next-generation cis-tranylcypromine analogs. Through targeted chemical modifications, scientists are creating compounds with improved selectivity for their intended enzymatic targets and enhanced safety profiles, paving the way for potentially more effective and safer therapeutic agents for a range of diseases.
Q & A
Q. What are the critical safety precautions for handling cis-Tranylcypromine Hydrochloride in laboratory settings?
this compound requires strict adherence to safety protocols due to its acute toxicity (oral, dermal, inhalation) and irritant properties. Researchers must:
- Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation exposure and ensure adequate ventilation .
- Store the compound in a cool, dry environment, avoiding long-term storage due to degradation risks .
- Follow first-aid measures: rinse eyes/skin with water for 15 minutes if exposed and seek medical attention .
Q. How can this compound be analytically distinguished from its trans isomer?
Separation of cis/trans isomers requires advanced chromatographic techniques:
- Chiral HPLC : Utilize chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers based on stereochemical differences .
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts of cyclopropane ring protons, which differ between cis and trans configurations .
- Polarimetry : Measure optical rotation differences, though this requires high-purity samples .
Q. What analytical techniques are recommended for quantifying this compound in mixtures?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for detecting trace impurities in synthetic batches .
- Gas Chromatography (GC) : Suitable for volatile derivatives, though derivatization steps may complicate analysis .
- UV-Vis Spectroscopy : Limited to pure samples with distinct absorbance profiles .
Advanced Research Questions
Q. What experimental strategies minimize this compound formation during tranylcypromine synthesis?
cis-Tranylcypromine often arises as a byproduct during trans isomer synthesis. Mitigation approaches include:
- Stereoselective Catalysis : Use chiral catalysts (e.g., organocatalysts or metal complexes) to favor trans isomer formation .
- Reaction Optimization : Adjust temperature, solvent polarity, and pH to disfavor cyclopropane ring inversion .
- Purification Techniques : Employ recrystallization or preparative HPLC to isolate the trans isomer and discard cis impurities .
Q. How should stability studies be designed to assess this compound degradation under varying storage conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .
- Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., oxidized or hydrolyzed derivatives) .
- Recommendations : Store in amber glass vials under inert gas (N₂/Ar) to reduce oxidation and humidity exposure .
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies in pharmacological studies may arise from isomer contamination or assay variability. Solutions include:
- Purity Validation : Ensure samples are ≥98% pure via orthogonal methods (HPLC, NMR) before testing .
- Dose-Response Repetition : Conduct multiple independent assays to confirm activity trends .
- Meta-Analysis : Systematically review existing literature to identify confounding variables (e.g., solvent choice, cell lines) .
Q. What methodological considerations are critical for in vitro enzyme inhibition assays with this compound?
- Enzyme Source : Use recombinant monoamine oxidases (MAOs) to isolate effects from other cellular components .
- Control for Isomer Interference : Pre-treat samples with isomer-specific antibodies or inhibitors to confirm cis-Tranylcypromine’s role .
- Kinetic Analysis : Calculate IC₅₀ values under standardized buffer conditions (pH 7.4, 37°C) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
